Methyl 5-cyano-3-fluoropicolinate is an organic compound with the molecular formula and a CAS number of 1200498-42-5. It features a pyridine ring substituted with a cyano group and a fluorine atom, making it a member of the picolinate family. The compound is characterized by its distinctive structural arrangement, which includes a methyl ester group attached to the nitrogen-containing heterocycle. Its unique combination of functional groups contributes to its chemical reactivity and potential applications in various fields.
Methyl 5-cyano-3-fluoropicolinate can be synthesized through multiple methods:
These methods highlight the versatility and accessibility of synthesizing this compound for research and industrial purposes.
Methyl 5-cyano-3-fluoropicolinate has potential applications in several areas:
Interaction studies involving methyl 5-cyano-3-fluoropicolinate focus on its reactivity with biological systems and other chemical compounds. Preliminary findings suggest that its interactions with enzymes or receptors could lead to significant biological effects, although detailed studies are necessary to elucidate these mechanisms fully .
Several compounds share structural similarities with methyl 5-cyano-3-fluoropicolinate, each exhibiting unique properties:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Methyl 6-chloro-3-fluoropicolinate | Contains chlorine instead of cyano group | |
Methyl 3-fluoro-6-methylpicolinate | Methyl substitution at different position | |
Ethyl 6-chloro-3-fluoropicolinate | Ethyl group introduces different steric effects | |
Methyl 6-chloro-5-fluoropicolinate | Similarity in halogen substitution |
The uniqueness of methyl 5-cyano-3-fluoropicolinate lies in its combination of both cyano and fluorine groups on the picolinate structure, which may enhance its reactivity and biological activity compared to its analogs.